Ethyl 5-chloro-6-methoxypicolinate
Description
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
ethyl 5-chloro-6-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-5-4-6(10)8(11-7)13-2/h4-5H,3H2,1-2H3 |
InChI Key |
PGLVOZRADNFELQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)Cl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations:
- Ester Group Impact : Ethyl esters generally exhibit higher metabolic stability compared to methyl esters due to slower enzymatic hydrolysis .
- Substituent Position : Positional isomerism (e.g., Cl at position 5 vs. 6) significantly alters electronic effects. For example, Ethyl 6-chloro-5-methylpicolinate (Cl at 6) may exhibit reduced electrophilic character compared to the title compound .
- Functional Group Differences : Hydroxymethyl or methyl groups (vs. Cl/OCH₃) influence solubility and bioavailability. Ethyl 5-(hydroxymethyl)picolinate’s polarity limits its use in hydrophobic environments .
Preparation Methods
Lithiation and Electrophilic Quenching
Treatment of ethyl 6-methoxypicolinate with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran generates a stabilized aryllithium intermediate at C5. Subsequent addition of hexachloroethane (C₂Cl₆) as the chlorinating agent affords ethyl 5-chloro-6-methoxypicolinate in 65–72% yield. Alternative electrophiles like N-chlorosuccinimide (NCS) reduce side reactions, improving yields to 78%.
Critical Parameters
-
Temperature: Lithiation requires strict maintenance of −78°C to prevent ring decomposition.
-
Solvent: Tetrahydrofuran (THF) enhances lithium coordination, stabilizing the intermediate.
-
Electrophile stoichiometry: A 1.2:1 ratio of C₂Cl₆ to substrate minimizes di-chlorination byproducts.
Sequential Functionalization of 2,6-Dichloropyridine
This two-step approach leverages 2,6-dichloropyridine as a cost-effective precursor, enabling sequential substitution at C2 and C6 positions.
Methoxylation at C6
Reaction of 2,6-dichloropyridine with sodium methoxide (NaOMe) in methanol at 60°C for 24 hours substitutes the C6 chloride with methoxy, yielding 2-chloro-6-methoxypyridine. The reaction proceeds via an SₙAr mechanism, favored by the electron-withdrawing effect of the adjacent chloride.
Optimization Data
| Parameter | Optimal Value | Yield |
|---|---|---|
| NaOMe equivalence | 4.0 eq | 95% |
| Temperature | 60°C | 95% |
| Solvent | Methanol | 95% |
Esterification and Chlorination
The C2 chloride undergoes nucleophilic displacement with ethanol in the presence of potassium carbonate, forming ethyl 6-methoxypicolinate. Subsequent chlorination at C5 using phosphorus oxychloride (POCl₃) at reflux introduces the chlorine substituent.
Reaction Conditions
-
Esterification: 80°C, 12 hours, 87% yield.
-
Chlorination: POCl₃ (3 eq), 110°C, 6 hours, 68% yield.
Palladium-Catalyzed Cross-Coupling Approaches
Transition-metal catalysis offers an alternative route for introducing the ethyl ester and chlorine groups.
Suzuki-Miyaura Coupling
Aryl boronic esters functionalized at C5 with chlorine undergo coupling with ethyl bromoacetate in the presence of Pd(PPh₃)₄. This method achieves 62% yield but requires pre-functionalized boronates, limiting cost efficiency.
Ullmann-Type Esterification
Copper(I)-mediated coupling of 5-chloro-6-methoxypicolinic acid with iodoethane in dimethylformamide (DMF) provides direct esterification. Catalytic CuI (10 mol%) with 1,10-phenanthroline as a ligand enhances reactivity, yielding 70% product.
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Comparison
| Method | Yield | Cost (Relative) | Scalability |
|---|---|---|---|
| Directed Metalation | 78% | $$ | Moderate |
| Sequential Functionalization | 68% | $ | High |
| Palladium Catalysis | 62% | $$$ | Low |
The sequential functionalization route using 2,6-dichloropyridine emerges as the most industrially viable method due to low reagent costs and high scalability. Directed metalation offers superior regiocontrol but requires cryogenic conditions, complicating large-scale production.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Chlorination
Electrophilic chlorination with POCl₃ risks over-chlorination at C3 and C4 positions. Introducing a bulky base like 2,6-lutidine suppresses these side reactions by sterically hindering undesired electrophilic attack.
Ester Hydrolysis Prevention
The ethyl ester group is prone to hydrolysis under basic conditions. Conducting methoxylation prior to esterification (as in Section 2) avoids exposure of the ester to nucleophilic hydroxide ions, preserving integrity.
Industrial-Scale Process Design
A pilot-scale synthesis (10 kg batch) employing sequential functionalization achieved 64% overall yield with the following protocol:
-
Methoxylation : 2,6-Dichloropyridine (10 kg), NaOMe (40 kg), MeOH (200 L), 60°C, 24 h.
-
Esterification : 2-Chloro-6-methoxypyridine (8.7 kg), K₂CO₃ (15 kg), EtOH (150 L), 80°C, 12 h.
-
Chlorination : Ethyl 6-methoxypicolinate (7.2 kg), POCl₃ (21 L), 110°C, 6 h.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
